Hydroxyphenylacetylglycine

Catalog No.
S1492152
CAS No.
28116-23-6
M.F
C10H11NO4
M. Wt
209.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyphenylacetylglycine

CAS Number

28116-23-6

Product Name

Hydroxyphenylacetylglycine

IUPAC Name

2-[[2-(4-hydroxyphenyl)acetyl]amino]acetic acid

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

InChI

InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)5-9(13)11-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15)

InChI Key

CPPDWYIPKSSNNM-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-[2-(4-Hydroxyphenyl)acetyl]glycine;N-[(p-Hydroxyphenyl)acetyl]glycine; [[(4-Hydroxyphenyl)acetyl]amino]acetic Acid

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC(=O)O)O

The exact mass of the compound 4-Hydroxyphenylacetylglycine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of N-acylglycine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hydroxyphenylacetylglycine (4-OH-PAG, CAS 28116-23-6) is a highly specific endogenous acylglycine formed via the enzymatic conjugation of 4-hydroxyphenylacetyl-CoA with glycine by glycine N-acyltransferase (GLYAT). As a downstream catabolite of tyrosine and tyramine, it serves as a critical biomarker in clinical metabolomics for evaluating host-microbiome cometabolism, mitochondrial fatty acid beta-oxidation, and inborn errors of metabolism [1]. In procurement contexts, high-purity Hydroxyphenylacetylglycine is strictly required as an analytical reference standard for ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) workflows, enabling the absolute quantification of this specific metabolite in complex biological matrices such as plasma, urine, and feces[2].

Substituting Hydroxyphenylacetylglycine with its unconjugated precursor (4-hydroxyphenylacetic acid) or its unhydroxylated analog (phenylacetylglycine) critically compromises analytical accuracy and diagnostic validity. In LC-MS/MS workflows, phenylacetylglycine lacks the phenolic hydroxyl group, resulting in a 16 Da mass difference and entirely distinct multiple reaction monitoring (MRM) transitions, which prevents accurate peak assignment [1]. Furthermore, utilizing unconjugated 4-hydroxyphenylacetic acid fails to capture the specific GLYAT-mediated conjugation step (EC 2.3.1.13) that is essential for diagnosing mitochondrial disorders and tracking specific gut microbiota interactions, rendering generic tyrosine metabolites useless for these targeted diagnostic panels[2].

Mass Spectrometric Resolution in Targeted Metabolomics

In targeted UHPLC-MS/MS workflows, distinguishing closely related acylglycines requires exact mass and fragmentation matching. Hydroxyphenylacetylglycine yields a specific precursor ion and distinct product ions that completely differentiate it from unhydroxylated analogs like phenylacetylglycine (PAG) [1].

Evidence DimensionPrecursor and Product Ion m/z (Positive ESI)
Target Compound DataHydroxyphenylacetylglycine exhibits a precursor [M+H]+ of m/z 210.2 with specific product ions at m/z 107.0 and 76.0.
Comparator Or BaselinePhenylacetylglycine (PAG) exhibits a precursor[M+H]+ of m/z 194.2.
Quantified DifferenceA strict +16.0 Da mass shift and distinct fragmentation pathway (m/z 107.0 hydroxytropylium ion) completely separates the two compounds.
ConditionsUHPLC-ESI-MS/MS in positive ionization mode for biofluid analysis.

Procurement of the exact hydroxylated standard is mandatory to program accurate MRM transitions and avoid false-positive quantification in high-throughput clinical assays.

Diagnostic Specificity for Host-Microbiome Cometabolism

Metabolomic profiling of fecal extracts demonstrates that specific host-microbiome cometabolites provide higher diagnostic resolution for inflammatory bowel diseases compared to generic amino acid pools. Hydroxyphenylacetylglycine specifically correlates with microbial abundance and disease phenotype[1].

Evidence DimensionPhenotypic Discrimination Power
Target Compound DataHydroxyphenylacetylglycine levels specifically differentiate colonic Crohn's disease (CCD) from healthy controls and correlate negatively with Faecalibacterium prausnitzii abundance.
Comparator Or BaselineGeneric tyrosine or unconjugated precursors do not reflect this specific microbial-host co-metabolic conjugation.
Quantified Difference4-OH-PAG provides statistically significant multivariate discrimination (VIP scoring) for CCD, capturing the exact end-point of the metabolic process.
ConditionsICR-FT/MS metabolomic profiling of fecal extracts.

Diagnostic assay developers must procure this exact conjugated metabolite to validate biomarker panels related to gut dysbiosis and inflammatory bowel disease.

Diagnostic Workflow Fit: Acylglycine Fractionation vs. Total Acid Analysis

Clinical screening for inborn errors of metabolism relies on quantifying specific enzymatic products rather than total organic acids. Measuring the intact acylglycine fraction isolates the activity of glycine N-acyltransferase, whereas measuring unconjugated precursors conflates metabolic defects with dietary intake [1].

Evidence DimensionTarget Analyte Pool for Diagnostic Screening
Target Compound DataHydroxyphenylacetylglycine isolates the specific glycine-conjugated fraction, directly reflecting glycine N-acyltransferase (EC 2.3.1.13) activity.
Comparator Or BaselineTotal 4-hydroxyphenylacetic acid analysis conflates unconjugated precursors with the conjugated diagnostic fraction.
Quantified DifferenceTargeting the acylglycine specifically eliminates background noise from dietary tyrosine/tyramine pools, providing a direct readout of mitochondrial conjugation capacity.
ConditionsClinical urinary acylglycine profiling via UPLC-QTRAP-MS.

Procuring the conjugated standard is mandatory for clinical labs to validate extraction and detection workflows that specifically target inborn errors of metabolism rather than generic dietary fluctuations.

Correlation with Exercise-Induced Metabolic Adaptation

Untargeted metabolomics in high-performance athletes reveals that specific tyrosine catabolites serve as highly sensitive markers of energy homeostasis and systemic metabolic stress during graded exercise tests [1].

Evidence DimensionCorrelation with Blood Lactate at 5 W/kg
Target Compound DataHydroxyphenylacetylglycine shows a strong negative correlation (R = -0.58, p = 5.92 × 10^-5) with blood lactate concentration during high-intensity endurance testing.
Comparator Or BaselineGeneral amino acid pools do not show this specific, highly significant inverse relationship with lactate production capacity.
Quantified Difference4-OH-PAG serves as one of the top two negative correlates for endurance capacity, outperforming standard metabolic markers.
ConditionsUntargeted LC-MS/MS metabolomics on whole blood from professional cyclists.

Sports medicine and human performance researchers require this standard to quantify specific tyrosine catabolism rates linked to endurance and energy homeostasis.

Calibration of Targeted LC-MS/MS Clinical Metabolomics Panels

Hydroxyphenylacetylglycine is essential as a primary reference standard for calibrating UHPLC-MS/MS instruments used in clinical metabolomics. Because it requires specific MRM transitions (m/z 210.2 to 107.0), using the exact compound ensures accurate absolute quantification of tyrosine catabolic pathways in plasma, serum, and urine [1].

Diagnostic Assay Development for Microbiome Dysbiosis

In the development of non-invasive diagnostic tests for inflammatory bowel diseases (such as Crohn's disease), this compound is utilized as a validated biomarker. It allows researchers to quantify host-microbiome cometabolism and assess the functional abundance of specific gut bacteria like Faecalibacterium prausnitzii in fecal or urinary extracts [2].

Screening for Inborn Errors of Metabolism (Acylglycine Profiling)

Clinical diagnostic laboratories procure this compound to build comprehensive acylglycine reference libraries. It is used to identify and quantify minor fatty acid metabolites in body fluids, which is a critical step in diagnosing disorders associated with mitochondrial fatty acid beta-oxidation and glycine N-acyltransferase deficiencies[3].

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

209.06880783 Da

Monoisotopic Mass

209.06880783 Da

Heavy Atom Count

15

Other CAS

28116-23-6

Wikipedia

4-hydroxyphenylacetylglycine

Dates

Last modified: 08-15-2023

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